molecular formula C23H23N5O B14940751 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one

2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one

Katalognummer: B14940751
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: RRKPBZMJCSCAFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one is a pyrimidinone derivative with a complex substitution pattern. Its structure includes:

  • A 4,8-dimethylquinazolin-2-yl group at position 2, contributing aromatic and hydrogen-bonding capabilities.
  • A 6-methyl group on the pyrimidinone core, enhancing steric bulk.

Pyrimidinone derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial effects. The dimethylquinazoline moiety suggests possible targeting of nucleotide-binding domains, while the 3-methylbenzyl group may improve membrane permeability compared to simpler analogs .

Eigenschaften

Molekularformel

C23H23N5O

Molekulargewicht

385.5 g/mol

IUPAC-Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-5-[(3-methylphenyl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H23N5O/c1-13-7-5-9-17(11-13)12-19-16(4)25-23(27-21(19)29)28-22-24-15(3)18-10-6-8-14(2)20(18)26-22/h5-11H,12H2,1-4H3,(H2,24,25,26,27,28,29)

InChI-Schlüssel

RRKPBZMJCSCAFJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CC2=C(N=C(NC2=O)NC3=NC4=C(C=CC=C4C(=N3)C)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Differences

The target compound’s unique 5-(3-methylbenzyl) substituent distinguishes it from analogs. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name (Source) Molecular Formula Molecular Weight Position 5 Substituent Key Features
Target Compound C₂₃H₂₄N₅O* 379.47* 3-methylbenzyl Enhanced lipophilicity
080524 () C₁₅H₁₅N₅O 281.32 None Minimal steric bulk
2d () C₁₉H₁₆N₄O₄S 396.42 2-(4-nitrophenyl)-2-oxoethylthio Nitro group (electron-withdrawing)
Compound C₂₃H₂₅N₅O 395.48 4-isopropylbenzyl Increased steric bulk
Compound C₁₉H₁₇N₇OS 391.45 Tetrazole-sulfanyl methyl Heterocyclic sulfur linkage

*Estimated based on substituent addition to 080524 .

Key Observations:

Position 5 Substituents :

  • The 3-methylbenzyl group in the target compound balances lipophilicity and steric demands compared to the bulkier 4-isopropylbenzyl in ’s compound .
  • The absence of a substituent in 080524 () reduces molecular weight by ~100 Da, likely impacting solubility and target binding .

Heterocyclic Modifications :

  • The tetrazole-sulfanyl group in ’s compound introduces polarizable sulfur and nitrogen atoms, which may influence metabolic stability or intermolecular interactions .

Hypothetical Property and Activity Relationships

  • Binding Affinity: Quinazoline-amino pyrimidinones often interact with ATP-binding pockets. The 5-substituent’s size and hydrophobicity may modulate selectivity for specific kinase targets .
  • Synthetic Accessibility : Analogs in achieved yields >79% via nucleophilic substitutions, suggesting feasible routes for synthesizing the target compound .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?

Answer:
The compound can be synthesized via multi-step heterocyclic condensation reactions. Key steps include:

  • Quinazoline-pyrrolo coupling : Use DMF as a solvent with catalytic acetic acid under reflux (4–6 hours) to promote nucleophilic substitution between quinazoline and pyrimidinone precursors .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) improves purity (>97%). Monitor by HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for optimal separation .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl components) and employ microwave-assisted synthesis to reduce side products .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups at quinazoline C4/C8 and benzyl C3). Aromatic proton splitting patterns in DMSO-d6 resolve overlapping signals .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 430.2) and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation, grow crystals in ethyl acetate/hexane mixtures. Compare with CCDC reference data (e.g., CCDC 1893720-1893721) .

Advanced: How can conflicting bioactivity data in cytotoxicity assays be resolved?

Answer:
Contradictions often arise from assay conditions. Standardize protocols:

  • Cell lines : Use paired normal (e.g., HEK293) and cancer (e.g., MCF-7) lines to assess selectivity.
  • Dose-response : Test 0.1–100 µM with 48-hour exposure; IC50 values <10 µM indicate potency .
  • Interference control : Pre-treat compounds with glutathione to rule out thiol-mediated false positives .
  • Mechanistic validation : Combine with apoptosis markers (e.g., caspase-3 activation) and ROS assays to confirm mode of action .

Advanced: What methodologies address stability challenges under physiological conditions?

Answer:

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) for 24 hours. Monitor degradation via LC-MS; >90% stability at pH 7.4 suggests suitability for oral delivery .
  • Photostability : Expose to UV light (λ=254 nm) for 48 hours. Use amber vials if degradation exceeds 20% .
  • Metabolic stability : Test in liver microsomes (human/rat) with NADPH cofactor. Half-life >60 minutes indicates low hepatic clearance .

Advanced: How can environmental fate studies inform ecotoxicological risk assessments?

Answer:

  • Partitioning : Measure logP (octanol-water) experimentally; a logP >3 suggests bioaccumulation potential. Compare with EPI Suite predictions .
  • Degradation : Conduct OECD 301F tests to assess aerobic biodegradation. <10% degradation in 28 days classifies it as persistent .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC50). Values >100 mg/L indicate low aquatic risk .

Basic: What in vitro assays are suitable for preliminary pharmacological screening?

Answer:

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays with ATP-competitive probes .
  • Antioxidant activity : Use DPPH radical scavenging (IC50 <50 µM) and FRAP assays .
  • Antimicrobial screening : Employ microdilution assays (MIC determination) against S. aureus and E. coli .

Advanced: How can SAR studies improve potency against specific targets?

Answer:

  • Substituent modification : Replace the 3-methylbenzyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance kinase binding .
  • Scaffold hopping : Synthesize pyrimidin-4(3H)-one analogs fused with thiazolo rings (see ) to improve solubility .
  • Docking simulations : Use AutoDock Vina with PDB 1AIZ8 to prioritize substituents that occupy hydrophobic pockets .

Basic: What are the critical parameters for reproducible pharmacological data?

Answer:

  • Vehicle control : Use <0.1% DMSO to avoid solvent toxicity .
  • Batch consistency : Characterize each synthesis batch via 1H^1H-NMR and HPLC (purity ≥95%) .
  • Positive controls : Include doxorubicin (cytotoxicity) and ascorbic acid (antioxidant) for assay validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.